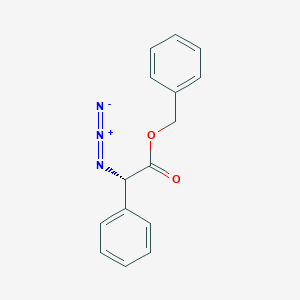

(S)-Benzyl 2-azido-2-phenylethanoate

Description

Contextualization of Chiral Azido (B1232118) Compounds in Contemporary Organic Synthesis

Chiral azido compounds are of paramount importance in modern organic synthesis due to the versatile reactivity of the azide (B81097) group. This functional group can be transformed into a wide array of other nitrogen-containing moieties, such as amines, amides, and N-heterocycles, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The ability to introduce these groups stereoselectively is crucial, as the three-dimensional arrangement of atoms in a molecule often dictates its biological activity. nih.govpsu.edu The development of asymmetric catalytic methods to synthesize chiral azides has been a significant area of research, providing access to enantiomerically enriched building blocks that were previously difficult to obtain. nih.gov

The Role of α-Azido Esters as Versatile Synthetic Intermediates in Advanced Chemistry

Within the broader class of chiral azido compounds, α-azido esters stand out as particularly valuable synthetic intermediates. The presence of the azide group at the α-position to an ester functionality allows for a diverse range of chemical transformations. These include reduction to α-amino acids, cycloaddition reactions to form triazoles, and various rearrangement reactions. nih.gov The ester group can be hydrolyzed, reduced, or converted into other functional groups, further adding to the synthetic utility of these molecules. This versatility makes α-azido esters key precursors for the synthesis of unnatural amino acids, peptidomimetics, and complex heterocyclic systems. psu.edunih.gov

Specific Research Focus: The Unique Attributes and Synthetic Potential of (S)-Benzyl 2-azido-2-phenylethanoate

This compound is a prime example of a chiral α-azido ester with significant synthetic potential. Its structure incorporates several key features: a chiral center at the α-position, a reactive azide group, a phenyl ring that can influence reactivity and provide a site for further functionalization, and a benzyl (B1604629) ester that can be readily removed under mild conditions.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 113543-52-5 |

| Molecular Formula | C₁₅H₁₃N₃O₂ |

| Molecular Weight | 267.28 g/mol |

This specific combination of features makes this compound a valuable building block for the synthesis of a variety of complex molecules. For instance, the stereodefined α-azido phenylacetic acid moiety can be incorporated into peptide chains to create unnatural amino acids, which can modulate the structure and function of peptides. nih.govresearchgate.net The azide group can participate in "click" chemistry, a set of powerful and reliable reactions for bioconjugation and materials science. Furthermore, the phenyl group can be substituted to tune the electronic and steric properties of the molecule, allowing for the synthesis of a library of derivatives for drug discovery and other applications. scbt.com

Overview of Current Research Trends and Challenges in Chiral Azido Chemistry

The field of chiral azido chemistry is dynamic and continually evolving. A major trend is the development of novel and more efficient catalytic asymmetric methods for the synthesis of chiral azides. This includes the use of transition metal catalysts and organocatalysts to achieve high enantioselectivity and broader substrate scope. nih.gov Another significant area of research is the expansion of the synthetic applications of chiral azido compounds. Scientists are exploring new transformations of the azide group to access novel molecular scaffolds.

Despite the progress, challenges remain. The synthesis of certain chiral azides, particularly those with sterically hindered or sensitive functional groups, can be difficult. The development of more robust and scalable synthetic methods is an ongoing pursuit. Furthermore, a deeper understanding of the mechanisms of azide transfer reactions and subsequent transformations is needed to design more effective and selective catalysts and reagents. The safe handling of azides, which can be energetic compounds, is also a critical consideration in all synthetic endeavors.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-azido-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c16-18-17-14(13-9-5-2-6-10-13)15(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFSGEMBCYIUIQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Stereoselective Synthesis of S Benzyl 2 Azido 2 Phenylethanoate

Precursor Chemistry and Rational Design for Chiral Induction

The foundation of any successful asymmetric synthesis lies in the judicious choice of starting materials and a well-thought-out strategy for inducing chirality. The synthesis of (S)-benzyl 2-azido-2-phenylethanoate is no exception, with methodologies often originating from either readily available chiral molecules or by derivatizing common chiral precursors.

Utilization of Chiral Pool Starting Materials in Asymmetric Synthesis

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. researchgate.net This approach is highly efficient as the inherent chirality of the starting material can be transferred to the target molecule, obviating the need for a resolution step or a complex asymmetric catalyst. For the synthesis of this compound, a logical starting point from the chiral pool is an enantiomerically pure compound that already possesses the desired stereochemistry at the carbon atom corresponding to the α-position of the target molecule.

Derivatization Pathways from Readily Available Chiral Amino Acid Precursors

A prominent strategy for synthesizing this compound involves the derivatization of the readily available, non-proteinogenic amino acid, (S)-phenylglycine. wikipedia.org This amino acid possesses the required (S)-stereochemistry at the α-carbon bearing the phenyl group. The synthetic challenge then becomes the conversion of the amino group to an azido (B1232118) group with retention of configuration.

A common pathway involves the diazotization of the amino group of (S)-phenylglycine or its corresponding ester, followed by nucleophilic substitution with an azide (B81097) source. This transformation must be carefully controlled to minimize racemization. For instance, (S)-phenylglycine can be converted to its methyl ester, which can then undergo diazotization. It is crucial to select appropriate reaction conditions to ensure the stereochemical integrity of the chiral center is maintained throughout the transformation.

Asymmetric Functionalization Approaches to Access the Stereocenter of this compound

Asymmetric Catalysis for Enantioselective Azido Group Introduction

The direct introduction of an azide moiety to the prochiral center of Benzyl (B1604629) 2-oxo-2-phenylethanoate is a primary strategy for synthesizing the target compound. Asymmetric catalysis, utilizing either small organic molecules or transition metal complexes as catalysts, provides a powerful means to control the stereochemical outcome of this transformation.

Organocatalytic Methodologies for Stereocontrol

Organocatalysis has emerged as a major pillar of asymmetric synthesis, avoiding the use of metals and often employing readily available, stable, and less toxic catalysts derived from natural products. nih.gov For the α-azidation of carbonyl compounds, research has often focused on the use of cinchona alkaloid derivatives. These catalysts can activate the substrate and the azide source, creating a chiral environment for the reaction.

Detailed investigations into the organocatalytic α-azidation of related prochiral β-ketoesters have shown that an asymmetric reaction is possible using simple cinchona alkaloid catalysts. nih.gov However, these reactions have been reported to be challenging, often resulting in modest enantioselectivities and relatively low yields. nih.gov For instance, attempts to use bifunctional ammonium (B1175870) salt catalysts in the azidation of ketoesters with hypervalent iodine reagents did not yield the desired product, while simple cinchona alkaloids provided some level of asymmetric induction. nih.gov

Another organocatalytic approach involves the use of nucleophilic azide sources, like trimethylsilylazide (TMSN₃), under oxidative conditions, which can be facilitated by quaternary ammonium iodides as catalysts. nih.govresearchgate.net While this method is effective for the racemic synthesis, achieving high enantioselectivity with an organocatalyst remains a significant hurdle. nih.gov

Table 1: Representative Results for Organocatalytic α-Azidation of Ketoesters Data extrapolated from studies on related ketoester substrates.

| Catalyst | Azide Source | Solvent | Enantiomeric Ratio (e.r.) | Yield | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid | Hypervalent Iodine Reagent | Toluene | up to 83:17 | Low | nih.gov |

Transition Metal-Catalyzed Asymmetric Azidation Reactions

Transition metal catalysis offers a broad and versatile toolkit for asymmetric transformations. Chiral ligands coordinated to a metal center create a defined chiral pocket that can effectively discriminate between the two enantiotopic faces of the prochiral substrate, leading to high enantioselectivity.

Copper catalysis is particularly noteworthy for its cost-effectiveness and diverse reactivity. For the asymmetric azidation of α-keto esters, copper(II) complexes with chiral ligands have shown promise. The mechanism often involves the coordination of both the keto ester and the azide source to the chiral copper complex.

Research on related substrates like β-ketoesters has demonstrated successful copper-catalyzed azidation. mdpi.com For example, conditions using copper(II) acetate (B1210297) as the catalyst, a chiral bis(oxazoline) ligand, and trimethylsilylazide (TMSN₃) as the azide source can furnish the desired azido products. mdpi.com The choice of ligand is critical; chiral bisoxazoline (BOX) and pyridine-bisoxazoline (Pybox) ligands are frequently employed in copper-catalyzed asymmetric reactions, including propargylic etherifications and Henry reactions of α-keto esters, achieving high yields and excellent enantiomeric excesses. nih.govnih.gov This suggests their potential applicability for the stereoselective synthesis of this compound.

Table 2: Conditions for Copper-Catalyzed Asymmetric Reactions on Keto Esters

| Catalyst System | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Cu(II)-t-Bu-bisoxazoline / Et₃N | α-Keto Esters | Henry Reaction | High yields, excellent enantiomeric excesses. | nih.gov |

| Cu(OAc)₂ / Chiral Bisoxazoline | β-Keto Esters | Azidation | Effective for azido group introduction. | mdpi.com |

Beyond copper, other transition metals like palladium, rhodium, and zinc are known to catalyze asymmetric azidation reactions.

Rhodium(III) complexes have been successfully used for the C-H azidation of arenes bearing chelating groups. mdpi.com While this is a C-H activation pathway rather than a direct addition to a carbonyl, it showcases the ability of rhodium to facilitate the formation of C-N₃ bonds. Furthermore, rhodium catalysts are effective in converting dienyl azides into pyrroles and in the asymmetric synthesis of allylic fluorides, demonstrating their versatility in reactions involving nitrogen-containing functional groups and in creating chiral centers. organic-chemistry.orgnih.gov

Palladium-catalyzed asymmetric reactions are well-established, particularly for allylic and benzylic substitutions. nih.govnih.govresearchgate.net These reactions often proceed through a dynamic kinetic asymmetric transformation (DYKAT), allowing for the conversion of a racemic starting material into a single enantiomer of the product with high enantiomeric excess. nih.gov This principle could potentially be applied to a precursor of this compound.

Zinc(II) catalysts , such as Zn(OTf)₂, have been employed for the azidation of β-keto esters using hypervalent iodine-azido species, providing the desired products in moderate to good yields. mdpi.com Zinc iodide has also been shown to be a cost-effective catalyst for the synthesis of pyrroles from dienyl azides. organic-chemistry.orgnih.gov

Biocatalytic Pathways and Enzymatic Deracemization or Resolution Techniques

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of enantiomerically pure compounds like this compound, enzymatic kinetic resolution is a particularly powerful strategy.

Lipase-Mediated Kinetic Resolution Strategies

Kinetic resolution involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are a class of enzymes widely used for this purpose due to their stability, broad substrate scope, and commercial availability. nih.gov

In the context of this compound, a racemic mixture of benzyl 2-azido-2-phenylethanoate could be subjected to lipase-catalyzed hydrolysis. The lipase (B570770) would selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester untouched and enantiomerically enriched. Conversely, a racemic mixture of 2-azido-2-phenylacetic acid could be esterified with benzyl alcohol, with the lipase selectively catalyzing the formation of the (S)-ester.

A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. scielo.br To overcome this, a dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. scielo.brmdpi.com This is often achieved by adding a suitable metal catalyst that can racemize the unreacted starting material, allowing for a theoretical yield of up to 100% of a single enantiomer. scielo.br For instance, studies on the DKR of racemic alcohols have successfully used ruthenium or niobium-based catalysts for racemization in tandem with lipase-catalyzed acylation. scielo.brmdpi.com

Table 3: Lipase-Mediated Resolution Strategies

| Strategy | Description | Key Advantage | Key Disadvantage | Reference |

|---|---|---|---|---|

| Kinetic Resolution (KR) | Selective enzymatic transformation of one enantiomer from a racemic mix. | High enantioselectivity. | Maximum 50% yield. | nih.govresearchgate.net |

Applications of Nitrilase and Hydrolase Enzymes in Stereoselective Synthesis

The application of enzymes in organic synthesis offers a powerful approach to achieving high stereoselectivity under mild reaction conditions. Hydrolases, particularly lipases, have demonstrated significant utility in the stereoselective synthesis and resolution of chiral molecules containing azido groups.

Hydrolases, such as lipases, are widely employed in the kinetic resolution of racemic alcohols and esters. For instance, the lipase-catalyzed enantioselective esterification of β-azido alcohols has been successfully used in dynamic kinetic resolution (DKR) processes. organic-chemistry.org In a typical kinetic resolution, a lipase selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as the ester) from the slower-reacting one (as the unreacted substrate). For example, Candida antarctica lipase B (Novozyme 435) has shown excellent enantioselectivity in the resolution of 2-azido-1-phenylethanol. organic-chemistry.org This principle can be directly applied to the racemic precursor of this compound. A lipase could selectively hydrolyze the (R)-enantiomer of a racemic benzyl 2-azido-2-phenylethanoate mixture, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.

Similarly, nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids, can be used in the synthesis of chiral carboxylic acids that are precursors to the final ester. acs.org While direct enzymatic synthesis of this compound is not extensively documented, the enzymatic resolution of its corresponding racemic acid, phenylazidoacetic acid, or the kinetic resolution of the racemic ester itself, represents a viable and effective strategy. The opposite selectivity of lipases towards D- and L-nucleosides in acylation reactions further illustrates the potential for precise enantiomeric discrimination by these enzymes. nih.gov

Stereoselective Conversion of Achiral or Racemic Precursors to this compound

The synthesis of enantiomerically pure this compound can be achieved through the stereoselective transformation of either achiral (prochiral) or racemic starting materials.

A prominent strategy starting from a prochiral precursor involves the asymmetric azidation of an enolate. For instance, the electrophilic azidation of chiral imide enolates provides a practical route to α-azido carboxylic acids with high diastereoselectivity. acs.org The corresponding achiral benzyl phenylacetate (B1230308) can be converted into a metal enolate, which then reacts with a chiral auxiliary-based electrophilic azide source. Subsequent removal of the chiral auxiliary and esterification would yield the target compound.

Alternatively, methods starting from racemic precursors often involve a resolution step. A notable example is the transformation of racemic α-bromo ketones to chiral α-azido ketones using phase-transfer catalysis with a chiral quaternary salt. nih.gov A similar strategy could be envisioned for the corresponding α-bromo ester, benzyl 2-bromo-2-phenylethanoate. The racemic bromoester would react with an azide source in the presence of a chiral phase-transfer catalyst, leading to the enantioselective formation of this compound.

Another approach involves the direct synthesis of benzyl azides from benzylic alcohols using azidotrimethylsilane (B126382) (TMSN₃) and a catalyst like copper(II) triflate. organic-chemistry.org Starting with a prochiral ketone, asymmetric reduction would yield a chiral alcohol, which could then be converted to the azide with retention or inversion of configuration, followed by esterification.

Kinetic Resolution Strategies for Enantiomeric Enrichment of Azido-Phenylethanoates

Kinetic resolution is a powerful and widely used technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org

Enzymatic Kinetic Resolution: As discussed previously, hydrolases are particularly effective for this purpose. Lipase-catalyzed kinetic resolution is a well-established method. For example, lipases from Burkholderia cepacia and Candida rugosa have been used for the kinetic resolution of racemic alcohols like (±)-1-phenylethanol via transesterification. nih.gov This approach is directly analogous to the potential resolution of racemic benzyl 2-azido-2-phenylethanoate, where a lipase would selectively acylate or deacylate one enantiomer.

Dynamic Kinetic Resolution (DKR): An advancement over standard kinetic resolution is dynamic kinetic resolution (DKR), which combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. msu.edu This allows for a theoretical yield of 100% for a single enantiomer. A chemoenzymatic DKR process has been effectively applied to β-azido alcohols, combining a lipase for enantioselective esterification with a ruthenium catalyst for the racemization of the alcohol. organic-chemistry.org A similar system could be developed for the α-hydroxy ester precursor of the target molecule.

Non-Enzymatic Kinetic Resolution: Synthetic reagents and catalysts can also be employed for kinetic resolution. The esterification of racemic mandelic acid with an optically active alcohol like (-)-menthol was one of the earliest examples. wikipedia.org More modern approaches include the non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids, which are structurally related to the acid portion of the target compound. rsc.org

The table below summarizes the enantiomeric excess (ee) and conversion rates for relevant kinetic resolution examples.

| Substrate | Resolution Method | Catalyst/Enzyme | Result | Reference |

|---|---|---|---|---|

| (±)-1-Phenylethanol | Kinetic Resolution (Acylation) | (-)-Sparteine/Pd(II) complex | 99% ee at 55% conversion | wikipedia.org |

| Racemic β-Azido Alcohols | Dynamic Kinetic Resolution | Candida antarctica Lipase B & Ru-catalyst | up to 99% ee, up to 98% conversion | organic-chemistry.org |

| (±)-1-Phenylethanol | Kinetic Resolution (Transesterification) | Burkholderia cepacia Lipase (PCMC form) | >99% ee(p) at 50% conversion | nih.gov |

| Racemic 2-phenylpropanal | Reductive DKR | Candida tenuis xylose reductase mutant | 93.1% ee | nih.gov |

Process Optimization and Scalability Considerations for Efficient Synthesis

The transition of a synthetic route from laboratory scale to industrial production requires careful optimization of various reaction parameters to ensure efficiency, cost-effectiveness, and safety.

Influence of Solvent Systems on Stereoselectivity and Reaction Yield

The choice of solvent can profoundly impact the stereoselectivity and yield of a reaction. In kinetic resolutions, solvents can influence enzyme activity and stability. For instance, the use of tert-amyl alcohol was found to increase both reactivity and selectivity in the kinetic resolution of arylalkylcarbinols. wikipedia.org In another example, the lipase-catalyzed kinetic resolution of (±)-1-phenylethanol was successfully performed in the ionic liquid [Bmim][PF₆], demonstrating that non-conventional solvents can offer advantages. nih.gov For phase-transfer catalyzed reactions, such as the synthesis of chiral α-azido ketones from α-bromo ketones, a biphasic system like fluorobenzene-water has proven effective. nih.gov The optimization of the solvent system is therefore a critical step in developing a robust stereoselective synthesis.

Temperature and Pressure Effects on Reaction Outcomes and Kinetics

Temperature is a crucial parameter that can affect reaction rates and selectivity. In many enantioselective transformations, lower temperatures lead to higher enantiomeric excess due to the larger difference in the activation energies for the formation of the diastereomeric transition states. In a copper-catalyzed asymmetric amination, optimizing the temperature to -5 °C was key to achieving high yield (92%) and enantioselectivity (94% ee). acs.orgacs.org Similarly, in a lipase-catalyzed kinetic resolution, decreasing the temperature from 35 °C to 25 °C significantly improved the enantioselectivity (E value increased from 79 to 453). nih.gov While pressure is less commonly a primary optimization parameter for these types of solution-phase reactions, it can influence reactions involving gaseous reagents or where volume changes are significant.

Catalyst Loading and Ligand Design Optimization for Enhanced Performance

For catalyzed reactions, minimizing catalyst loading without sacrificing performance is economically and environmentally beneficial. High turnover numbers (TON) are desirable. In a catalytic enantioselective C-H amination, catalyst loadings as low as 0.1 mol% were achieved. researchgate.net

Ligand design is at the heart of asymmetric catalysis. The steric and electronic properties of the ligand bound to a metal catalyst create the chiral environment necessary for stereodifferentiation. Screening a library of ligands is a common strategy for optimization. In a copper-catalyzed amination, screening various PyBox ligands revealed that electron-withdrawing groups on the ligand enhanced enantiocontrol. acs.org The optimization of asymmetric catalysts can also involve the screening of achiral and meso ligands, which can adopt chiral conformations upon coordination to a metal center. researchgate.net

The following table presents examples of ligand and catalyst loading optimization.

| Reaction | Catalyst System | Optimization Parameter | Result | Reference |

|---|---|---|---|---|

| Enantioselective C-H Amination | Chiral-at-metal Ruthenium complex | Catalyst Loading | Effective at 0.1 mol% (TON=740) | researchgate.net |

| Asymmetric Yne-Allylic Amination | Cu(CH₃CN)₄BF₄ / PyBox Ligand | Ligand Electronics | Electron-withdrawing CF₃ group improved ee to 89% | acs.org |

| Kinetic Resolution of Arylalkylcarbinols | Pd(II)/(-)-Sparteine | Catalyst Loading | Low catalyst loadings of 1% were effective | wikipedia.org |

| Asymmetric Alkylation | Zn(II) / Chiral Ligands | Achiral Ligand Modification | ee's ranged from 96% (R) to 75% (S) by varying the achiral co-ligand | researchgate.net |

Purification and Isolation Strategies for High Enantiopurity Product

The successful stereoselective synthesis of this compound necessitates robust purification and isolation strategies to remove impurities and, crucially, to enhance the enantiomeric excess (ee) of the final product. The purification process for this chiral α-azido ester typically involves a multi-step approach, combining classical purification techniques with specialized chiral separation methods. The choice of strategy is often dictated by the scale of the reaction, the nature of the impurities, and the desired final enantiopurity.

Initial workup procedures following the synthesis of Benzyl 2-azido-2-phenylethanoate are designed to remove inorganic salts, unreacted starting materials, and reaction byproducts. A common approach involves quenching the reaction mixture, followed by extraction with a suitable organic solvent. For instance, if the synthesis is conducted in an aqueous-organic biphasic system, the organic layer containing the product is separated, washed sequentially with water and brine, and then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

Subsequent purification to isolate the crude product often employs flash column chromatography. The selection of the stationary and mobile phases is critical for efficient separation. Silica (B1680970) gel is the most commonly used stationary phase due to its effectiveness and cost-efficiency. The mobile phase is typically a mixture of non-polar and polar solvents, with the polarity adjusted to achieve optimal separation of the target compound from impurities.

Table 1: Representative Column Chromatography Parameters for Purification of Benzyl 2-azido-2-phenylethanoate

| Parameter | Details |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20 v/v) |

| Elution Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

| Typical Recovery | 85-95% (of crude product) |

While flash chromatography is effective for removing bulk impurities, it is generally insufficient for separating enantiomers. Therefore, to achieve high enantiopurity of this compound, specialized chiral separation techniques are employed. The most powerful and widely used method for the analytical and preparative separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. For compounds like α-azido esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica support, have demonstrated excellent resolving capabilities.

Table 2: Exemplary Chiral HPLC Conditions for the Enantiomeric Separation of Benzyl 2-azido-2-phenylethanoate

| Parameter | Condition |

| Chiral Stationary Phase | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | Isopropanol/Hexane (e.g., 10:90 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 25 °C |

| Typical Resolution (Rs) | > 2.0 |

In some instances, crystallization-induced resolution can be an effective strategy for enriching the enantiomeric purity of the product. This technique relies on the differential solubility of the racemic compound and the desired enantiomer, or of diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent. By carefully selecting the solvent system and controlling the crystallization conditions (e.g., temperature, concentration), it is possible to selectively crystallize one enantiomer, leaving the other enriched in the mother liquor. While potentially cost-effective for large-scale production, developing a suitable crystallization-induced resolution protocol can be empirical and time-consuming.

Ultimately, a combination of these purification and isolation strategies is often necessary to obtain this compound with the high degree of chemical and enantiomeric purity required for its intended applications. The final purity is typically assessed by a combination of analytical techniques, including NMR spectroscopy for structural verification, and chiral HPLC to determine the enantiomeric excess.

Mechanistic Investigations and Organic Transformations Involving S Benzyl 2 Azido 2 Phenylethanoate

Reactivity Profiles of the Azido (B1232118) Moiety in (S)-Benzyl 2-azido-2-phenylethanoate

The azido group (–N₃) is a high-energy functional group that serves as a linchpin for numerous chemical transformations. Its reactivity is characterized by the ability to act as a 1,3-dipole in cycloaddition reactions or as a precursor to a nitrene upon thermolysis or photolysis, though its most common application in modern synthesis is as a soft nucleophile or a masked amine. In the context of this compound, the azido group's reactivity is central to its utility in constructing complex molecular architectures.

Cycloaddition Chemistry: Huisgen 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of azide (B81097) chemistry, involving the reaction of a 1,3-dipole (the azide) with a dipolarophile (such as an alkyne or alkene) to form a five-membered heterocycle. For azides and alkynes, this reaction yields 1,2,3-triazoles. While the thermal reaction often requires high temperatures and results in a mixture of regioisomers, catalyzed and strain-promoted versions have been developed to overcome these limitations.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles. The reaction is broadly applicable and tolerant of a wide range of functional groups. In the case of this compound, its participation in CuAAC reactions provides a straightforward method for conjugating it to various alkyne-containing molecules, thereby generating chiral, triazole-functionalized α-amino acid derivatives.

The general scheme involves the reaction of this compound with a terminal alkyne in the presence of a copper(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. This transformation is a powerful tool for applications in medicinal chemistry, bioconjugation, and materials science.

Table 1: Representative Examples of CuAAC Reactions with Benzyl (B1604629) Azide Analogues This table illustrates typical reaction conditions for CuAAC, although specific examples for this compound are not detailed in the cited literature. The data is based on reactions with benzyl azide, a closely related parent compound.

| Alkyne Substrate | Copper Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | >99 | |

| Propargyl alcohol | Cu(I) iodide | Amine Ligand | Room Temp | High | |

| 1-Ethynyl-4-nitrobenzene | Cu(II) sulfate (B86663), Na-ascorbate | t-BuOH/H₂O | Room Temp | High |

This is a representative table. Actual results with this compound may vary.

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cycloalkyne, such as a dibenzocyclooctyne (DIBO), which possesses high ring strain that dramatically accelerates the cycloaddition with an azide without the need for a catalyst.

The application of SPAAC to this compound would allow for its bio-orthogonal ligation to cycloalkyne-modified biomolecules or surfaces under physiological conditions. The reaction proceeds rapidly and cleanly, making it an invaluable tool for chemical biology to study and label biological systems.

Table 2: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide This table provides an overview of the reactivity of various cyclooctynes with benzyl azide, serving as a proxy for the expected reactivity with this compound.

| Cycloalkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |

| DIBO (4-Dibenzocyclooctynol) | ~0.1 | CD₃CN | |

| DIFO (difluorinated cyclooctyne) | ~1.0 | CD₃CN/H₂O | |

| BARAC (biarylazacyclooctynone) | ~9.3 | CD₃CN |

This is a representative table. Actual results with this compound may vary.

While the reaction with alkynes to form triazoles is the most prominent cycloaddition of azides, they can also react with other dipolarophiles. For instance, reactions with electron-deficient alkenes can yield triazolines, which may be unstable and rearrange or eliminate nitrogen to form other products. Furthermore, intramolecular cycloadditions of azides onto suitably positioned π-systems can lead to the formation of fused heterocyclic systems. The reaction of azides with nitriles can also lead to the formation of tetrazoles, another important class of nitrogen-rich heterocycles. The versatility of the azide in this compound thus opens pathways to a diverse range of heterocyclic structures beyond simple triazoles.

Reduction Pathways to Access Amine Derivatives from the Azido Group

The reduction of azides to primary amines is a fundamental and widely used transformation in organic synthesis. The azido group serves as a robust and stable "masked" amine, unreactive to many conditions under which a free amine would be problematic.

The Staudinger reduction is a mild and efficient method for converting an azide to an amine. The reaction proceeds in two conceptual steps: first, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide intermediate with the concomitant loss of dinitrogen (N₂). In the second step, this intermediate is hydrolyzed upon aqueous workup to yield the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide.

The reaction is highly chemoselective, leaving other reducible functional groups such as esters, ketones, and alkenes intact. Applying the Staudinger reduction to this compound provides a reliable route to the corresponding chiral α-amino ester, (S)-Benzyl 2-amino-2-phenylethanoate, a valuable building block for peptide synthesis and other pharmaceutical applications. The mildness of the conditions ensures that the stereochemical integrity of the chiral center is preserved.

Table 3: General Conditions for Staudinger Reduction of Organic Azides

| Phosphine Reagent | Solvent | Reaction Conditions | Product | Byproduct | Reference |

| Triphenylphosphine (PPh₃) | THF, then H₂O | Room Temperature | Primary Amine | Triphenylphosphine oxide | |

| Tributylphosphine (PBu₃) | THF/H₂O | Room Temperature | Primary Amine | Tributylphosphine oxide | |

| Catalytic PPh₃, Diphenyldisiloxane | Cyclopentyl methyl ether | Room Temperature | Primary Amine | Siloxane-derived byproducts |

This is a representative table. Actual results with this compound may vary.

Catalytic Hydrogenation and Transfer Hydrogenation Methods

The reduction of the azido group in α-azido esters is a fundamental transformation, yielding valuable α-amino acids. Both catalytic hydrogenation and transfer hydrogenation are effective methods for this conversion.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as Palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov For a molecule like this compound, this reaction is expected to proceed under mild conditions. The azide is reduced to the corresponding primary amine. A significant consideration in this specific substrate is the presence of the benzyl ester. Standard hydrogenation conditions (e.g., H₂, Pd/C) can also lead to the cleavage of the benzyl ester group (hydrogenolysis) to yield the carboxylic acid. organic-chemistry.org However, selective reduction of the azide without affecting the benzyl ester can often be achieved by careful selection of the catalyst and reaction conditions. organic-chemistry.org For instance, the presence of certain catalyst poisons or the use of specific catalyst preparations can modulate the reactivity to favor azide reduction over hydrogenolysis. nih.gov

Transfer Hydrogenation: This technique offers a safer and often more selective alternative to using pressurized hydrogen gas. nih.gov It employs a hydrogen donor molecule in the presence of a transition metal catalyst. nih.gov Common hydrogen donors include formic acid and its salts (e.g., triethylammonium (B8662869) formate), isopropanol, and glycerol. nih.gov Ruthenium-based catalysts, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective for the asymmetric transfer hydrogenation of related α-azido acrylates, yielding α-hydroxy esters with good enantioselectivity. researchgate.net For this compound, transfer hydrogenation would likely reduce the azide to an amine. The choice of catalyst and hydrogen donor is crucial for preserving the stereochemical integrity at the α-carbon and for avoiding the reduction of the phenyl ring or the ester group. researchgate.netrsc.org

A comparative table of expected outcomes for these hydrogenation methods is presented below.

Table 1: Comparison of Hydrogenation Methods for this compound

| Method | Typical Reagents | Expected Major Product | Potential Side Products |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Methanol | (S)-Benzyl 2-amino-2-phenylethanoate | (S)-2-Amino-2-phenylacetic acid, Toluene |

Reduction with Hydride Reagents and Other Chemical Reductants

Besides catalytic methods, the azido group can be efficiently reduced using various chemical reagents.

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing azides to primary amines. acs.orgchem-station.com However, for this compound, LiAlH₄ would also reduce the benzyl ester functionality to the corresponding primary alcohol, yielding (S)-2-azido-2-phenylethan-1-ol. To selectively reduce the azide without affecting the ester, a milder hydride reagent such as sodium borohydride (B1222165) (NaBH₄) is generally preferred. chem-station.com However, NaBH₄ alone is often sluggish in reducing azides. The reaction can be facilitated by the addition of Lewis acids or by using specialized borohydride reagents.

Staudinger Reduction: The Staudinger reaction is a very mild and highly chemoselective method for reducing azides to amines, making it particularly suitable for complex molecules with sensitive functional groups. organic-chemistry.orgopenochem.org The reaction involves treating the azide with a phosphine, typically triphenylphosphine (PPh₃), to form a phosphazide (B1677712) intermediate. organic-chemistry.orgalfa-chemistry.com This intermediate is then hydrolyzed upon aqueous workup to yield the primary amine and the corresponding phosphine oxide. organic-chemistry.org A key advantage of the Staudinger reduction is its tolerance of the ester group, which would remain intact. However, a notable variant occurs with α-azido phenyl esters when using trialkylphosphines, which can lead to the formation of 2H-1,2,3-triazol-4-ols instead of the amine. acs.orgacs.org While the substrate is a benzyl ester, the possibility of alternative reaction pathways depending on the phosphine used should be considered.

Table 2: Reduction of this compound with Various Reductants

| Reagent(s) | Expected Product | Notes |

|---|---|---|

| LiAlH₄ then H₂O | (S)-2-Amino-2-phenylethan-1-ol | Both azide and ester are reduced. |

| PPh₃, then H₂O | (S)-Benzyl 2-amino-2-phenylethanoate | Mild and chemoselective for the azide. organic-chemistry.org |

Nitrene Generation and Subsequent Rearrangements or Insertion Reactions

The azide group in this compound can serve as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. rsc.orgresearchgate.net The generation of the corresponding singlet or triplet nitrene opens pathways to various intramolecular and intermolecular reactions.

The thermal or photochemical decomposition of an azide expels a molecule of dinitrogen (N₂) to form a nitrene. rsc.orgacs.org The reactivity of the generated nitrene is dependent on its spin state (singlet or triplet). nih.gov Phenyl nitrenes, which are structurally related, are known to have a propensity for rearrangement reactions. purdue.edu

For the nitrene derived from this compound, several reaction pathways are plausible:

Intramolecular C-H Insertion: The nitrene could potentially insert into a C-H bond within the molecule, leading to the formation of a new heterocyclic ring system.

Rearrangement: Aryl nitrenes are known to undergo ring expansion to form dehydroazepines. purdue.edu While the nitrene in this case is benzylic, rearrangements are still a primary deactivation pathway.

Intermolecular Reactions: In the presence of other substrates, the nitrene can undergo intermolecular reactions such as aziridination of alkenes. acs.orgnih.gov The reaction with α-methylstyrene, for example, can be used to distinguish between triplet nitrenes (which give C-H amination products) and nitrene radical anions (which lead to aziridination). acs.org

The specific outcome would be highly dependent on the reaction conditions (e.g., temperature, wavelength of light, presence of sensitizers or trapping agents). acs.orgnih.gov

Mitsunobu Reactions Involving the Azido Group as a Nucleophile

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including azides, with inversion of stereochemistry. organic-chemistry.orgchemistrysteps.com The reaction typically uses a phosphine (like PPh₃) and an azodicarboxylate (like diethylazodicarboxylate, DEAD, or diisopropylazodicarboxylate, DIAD). commonorganicchemistry.com

While the Mitsunobu reaction is typically used to introduce an azide group by reacting an alcohol with an azide source like hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA), the reverse transformation where the azido group of this compound would act as a nucleophile is not a standard application of this reaction. organic-chemistry.orgmissouri.edursc.org The Mitsunobu reaction activates an alcohol to be displaced by a suitable nucleophile. organic-chemistry.org The azide group in the starting material is not nucleophilic in the context of displacing an activated alcohol. Therefore, Mitsunobu reactions are not a relevant transformation pathway for this compound acting as the nucleophile.

Transformations Involving the Benzyl Ester Functionality

Hydrolysis and Saponification Kinetics with Stereochemical Implications

The benzyl ester group of this compound can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in the presence of a strong acid and excess water. The process is an equilibrium, and the removal of benzyl alcohol can drive it to completion.

Base-Mediated Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to hydrolyze the ester. libretexts.orgorganicchemistrytutor.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the benzyloxy alkoxide. An acid-base reaction between the resulting carboxylic acid and the alkoxide makes the final deprotonation step irreversible. organicchemistrytutor.commasterorganicchemistry.com An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product. masterorganicchemistry.com

Kinetics and Stereochemistry: The rate of saponification is influenced by the structure of the ester. ajsonline.org Studies on the hydrolysis of various benzyl esters have been conducted to correlate their chemical properties with physiological action. archive.org For butyl benzyl phthalate, the benzyl ester is more susceptible to hydrolysis than the butyl ester. chemrxiv.org A study on substituted benzyl esters showed that introducing an isopropyl group can significantly increase resistance to hydrolysis. nih.gov Crucially, saponification of an ester with a stereocenter at the α-position, such as in this compound, proceeds without affecting the stereochemistry at that center. The reaction occurs at the carbonyl carbon, which is not the stereogenic center.

Table 3: Hydrolysis of this compound

| Condition | Reagents | Product after Workup | Stereochemical Outcome |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | (S)-2-Azido-2-phenylacetic acid | Retention of configuration |

Transesterification Reactions and Ester Exchange Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by acids, bases, or enzymes.

Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, this is an equilibrium process. Using a large excess of a new alcohol (R'-OH) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) can drive the equilibrium towards the formation of the new ester, (S)-R' 2-azido-2-phenylethanoate, and benzyl alcohol. organic-chemistry.org

Base-Catalyzed Transesterification: This reaction is initiated by a catalytic amount of a strong base or an alkoxide corresponding to the new alcohol. The mechanism involves nucleophilic attack of the new alkoxide (R'O⁻) on the carbonyl carbon of the benzyl ester.

Enzyme-Catalyzed Transesterification: Lipases are enzymes that can catalyze transesterification reactions under mild conditions, often with high selectivity. researchgate.net This can be particularly useful for substrates with sensitive functional groups. For instance, an acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to catalyze the esterification of primary alcohols in water, using activated esters as acyl donors. researchgate.net

Various catalysts, including tetranuclear zinc clusters and silica (B1680970) chloride, have been developed to promote transesterification under mild conditions, tolerating a range of functional groups. organic-chemistry.org These methods could be applied to this compound to exchange the benzyl group for other alkyl or aryl groups.

Chemoselective Deprotection Strategies (e.g., Catalytic Hydrogenolysis)

The presence of both an azide and a benzyl ester in this compound presents a challenge for chemoselective deprotection. Both groups are susceptible to reduction, particularly via catalytic hydrogenolysis. However, careful selection of reaction conditions and reagents allows for the selective cleavage of one group in the presence of the other.

Catalytic hydrogenolysis, typically employing a palladium on carbon (Pd/C) catalyst and a hydrogen source, is a standard method for cleaving benzyl esters. acsgcipr.org This method is also highly effective for reducing azides to primary amines. Simultaneous reduction of both functionalities is often the default outcome. organic-chemistry.org To achieve selectivity, modified procedures are required. For instance, the addition of inhibitors like pyridine (B92270) or ammonium (B1175870) acetate (B1210297) to Pd/C catalyzed hydrogenations has been shown to suppress the cleavage of benzyl ethers while allowing for the smooth reduction of azides. organic-chemistry.orgorganic-chemistry.org This selectivity is attributed to the inhibitor's interaction with the catalyst surface.

Conversely, achieving selective debenzylation of the ester without reducing the azide is also possible. Reagents such as nickel boride, generated in situ from nickel(II) chloride and sodium borohydride in methanol, have been reported to chemoselectively cleave benzyl esters at ambient temperatures. organic-chemistry.orgresearchgate.net This method is notable for its tolerance of other sensitive functional groups, including ethers and amides, and would be expected to leave the azide group intact. organic-chemistry.orgresearchgate.net Alternative transfer hydrogenation methods, using hydrogen donors like 1,4-cyclohexadiene (B1204751) or formic acid in place of H₂ gas, can also be modulated to achieve selectivity. acsgcipr.orgresearchgate.net

Table 1: Comparison of Chemoselective Deprotection Methods

| Target Transformation | Reagent/Conditions | Selectivity Outcome | Reference(s) |

|---|---|---|---|

| Selective Azide Reduction | H₂, Pd/C, with inhibitor (e.g., pyridine) | Azide is reduced to an amine; benzyl ester remains intact. | organic-chemistry.orgorganic-chemistry.org |

| Selective Ester Cleavage | Nickel Boride (NiCl₂/NaBH₄), MeOH, rt | Benzyl ester is cleaved to a carboxylic acid; azide remains intact. | organic-chemistry.orgresearchgate.net |

| Global Reduction | H₂, Pd/C, neutral conditions | Both azide and benzyl ester are reduced, yielding the amino alcohol. | organic-chemistry.org |

Reactions at the Ester Carbonyl (e.g., Amidation, Reduction to Alcohol)

Transformations at the ester carbonyl of this compound, such as amidation and reduction, are fundamental for creating derivatives. These reactions must be conducted under conditions that preserve the azide group and the stereochemical integrity of the α-center.

Amidation: Direct amidation via the reaction of the ester with an amine is a common transformation. masterorganicchemistry.com However, this often requires harsh conditions. A more controlled and widely applicable method involves the conversion of the α-azido ester into a different peptide-like structure. For example, the Staudinger–Vilarrasa reaction provides a pathway for amide bond formation. In this process, an α-azido ester can be reacted with a carboxylic acid in the presence of a phosphine, like triphenylphosphine. researchgate.net This methodology has been successfully used to transform chiral α-azido amino esters into aminal-type peptides in good yields. nih.govacs.org This reaction proceeds without detectable epimerization, making it valuable for peptide synthesis. researchgate.net

Reduction to Alcohol: The reduction of the ester functionality to a primary alcohol, yielding (S)-2-azido-2-phenylethan-1-ol, requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). A primary challenge in this transformation is the concurrent reduction of the azide group. To achieve chemoselective ester reduction, the azide can be temporarily protected. For instance, reaction of the azide with a phosphine can form a phosphazide, which is stable to certain nucleophilic reagents, allowing for subsequent transformation of the carbonyl group.

Alternatively, carefully controlled reaction conditions with specific borane (B79455) reagents might allow for selective ester reduction. The synthesis of enantiopure 1,2-azido alcohols is often achieved via the asymmetric reduction of α-azido ketones, highlighting the synthetic importance of this class of compounds. scispace.comorganic-chemistry.org The reverse reaction, the conversion of an α-hydroxy group to an azide, is also a well-established process. acs.org

Multi-component Reactions and Cascade Sequences Incorporating this compound

The azide functionality makes this compound a valuable substrate for incorporation into multi-component reactions (MCRs) and cascade sequences, enabling the rapid construction of complex molecular scaffolds.

The azide group can serve as a latent amine or as a reactive handle for cycloaddition reactions. In the context of MCRs, α-azido carboxylic acids (which can be derived from the corresponding esters) have been used as components in the Ugi reaction. rsc.org This allows for the synthesis of peptide-like structures containing an α-azido moiety, which can be further functionalized. A variation of the Ugi reaction, the Ugi-azide reaction, uses an azide source (like TMSN₃ or HN₃) instead of a carboxylic acid to directly synthesize 1,5-disubstituted tetrazoles. nih.govmdpi.com

More elaborately, α-azido carbonyl compounds can initiate cascade reactions. A notable example involves a tandem Passerini reaction followed by an intramolecular azide-alkyne cycloaddition. rsc.org In this sequence, an α-azido aldehyde (generated in situ from an azido alcohol) undergoes a Passerini three-component reaction with a carboxylic acid containing an alkyne and an isocyanide. rsc.orglookchem.com The resulting adduct, which now contains both an azide and an alkyne, undergoes a thermal intramolecular Huisgen cycloaddition to form complex, triazolo-fused heterocyclic systems. rsc.org This strategy demonstrates how the azide in a molecule like this compound can be used as a key element in a programmed cascade to build molecular complexity.

Furthermore, cascade sequences can be initiated by the transformation of the azide itself. For example, reduction of the azide to an amine could be followed by an intramolecular cyclization onto the ester or a derivative. Gold-catalyzed reactions of azido-alkynes can generate α-imino carbene intermediates that participate in cascade cyclizations, showcasing another modern approach where the azide acts as a precursor to a reactive intermediate. acs.org

Palladium-Catalyzed and Other Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

While specific studies on the transition metal-catalyzed cross-coupling and functionalization of this compound are not extensively documented, the reactivity of the α-azido ester functional group has been explored with various transition metals, offering insights into potential synthetic transformations. These reactions often leverage the azide as a precursor to reactive intermediates, such as metal nitrenoids or carbenes, or as a participant in coupling processes.

Palladium-catalyzed reactions, in particular, are well-established for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The α-arylation of esters, a cornerstone of palladium catalysis, typically proceeds through the formation of an enolate that subsequently couples with an aryl halide. While the presence of an α-azido group introduces complexity, related transformations provide a basis for predicting reactivity. For instance, palladium-catalyzed α-arylation of esters has been extensively developed, demonstrating broad functional group tolerance under increasingly neutral conditions. nih.govmit.edunih.govresearchgate.net These methods often employ bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

Furthermore, palladium has been shown to catalyze denitrogenative cross-coupling reactions, for example, between aryl halides and arylhydrazines, to form biaryl compounds. dntb.gov.uaresearchgate.netrsc.org This type of reaction, involving the extrusion of dinitrogen, suggests a potential pathway for the functionalization of azides. A palladium-catalyzed cross-coupling of azides with isocyanides has also been developed, leading to the formation of unsymmetrical carbodiimides and demonstrating the reactivity of both alkyl and aryl azides in palladium-mediated transformations. rsc.org

Beyond palladium, other transition metals have been shown to effectively catalyze reactions of α-azido and structurally related α-diazo esters. Copper-catalyzed reactions of α-azido-N-arylamides, for instance, result in the formation of azaspirocyclohexadienones through a denitrogenative process that involves the formation of an iminyl copper species. nih.gov Rhodium catalysts are also highly effective in promoting reactions of diazo compounds, which can be considered precursors to similar intermediates as those derived from azides. These include intramolecular C-H insertion reactions of α-aryl-α-diazo ketones and N-H or O-H insertion reactions with α-diazo-β-ketoesters. researchgate.netorganic-chemistry.org

Iron has also emerged as a catalyst for the functionalization of related systems, such as the alkylazidation of dehydroamino acids to synthesize α-azido α-amino esters. acs.orgscilit.comnih.gov

The following tables summarize representative examples of transition metal-catalyzed reactions of analogous α-azido and α-diazo esters, which can serve as a model for the potential reactivity of this compound.

Table 1: Examples of Palladium-Catalyzed α-Arylation of Esters

| Entry | Aryl Halide | Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Bromotoluene | tert-Butyl acetate | Pd(OAc)₂ / P(t-Bu)₃ | LiN(SiMe₃)₂ | Toluene | 95 | researchgate.net |

| 2 | 4-Chlorobenzonitrile | Methyl isobutyrate | [Pd(μ-Br)P(t-Bu)₃]₂ | NaO-t-Bu | Toluene | 88 | researchgate.net |

| 3 | 1-Bromo-4-methoxybenzene | tert-Butyl propionate | Pd₂(dba)₃ / Q-Phos | ZnF₂ | DMF | 92 | nih.gov |

| 4 | 2-Bromopyridine | tert-Butyl acetate | Pd(OAc)₂ / DavePhos | LiN(SiMe₃)₂ | Toluene | 85 | mit.edu |

Table 2: Examples of Copper and Rhodium-Catalyzed Reactions of α-Azido and α-Diazo Compounds

| Entry | Substrate | Catalyst | Reagent | Product Type | Yield (%) | Reference |

| 1 | α-azido-N-phenyl-2-phenylacetamide | Cu(hfacac)₂ | O₂ | Azaspirocyclohexadienone | 78 | nih.gov |

| 2 | Ethyl 2-diazo-3-oxo-3-phenylpropanoate | Rh₂(OAc)₄ | Benzamide | α-Amido-β-ketoester | 85 | organic-chemistry.org |

| 3 | Methyl 2-diazo-2-phenylacetate | Rh₂(esp)₂ | - | Intramolecular C-H Insertion | 75 | researchgate.net |

| 4 | Dehydroalanine derivative | Fe(OTf)₂ | TMSN₃, (PhCOO)₂ | α-Azido α-amino ester | 81 | acs.orgnih.gov |

Advanced Applications of S Benzyl 2 Azido 2 Phenylethanoate As a Chiral Building Block in Complex Chemical Synthesis

Synthesis of Stereodefined α-Amino Acids and Their Analogs

The precise stereochemical control offered by (S)-Benzyl 2-azido-2-phenylethanoate makes it an excellent starting material for the synthesis of non-proteinogenic α-amino acids and their derivatives, which are crucial components in drug discovery and development.

Pathways to Non-Proteinogenic Amino Acids and Their Stereoisomers

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 common protein-coding amino acids. They are essential tools in medicinal chemistry for enhancing the pharmacological properties of peptides. The synthesis of NPAAs often requires stringent stereochemical control, a challenge that can be addressed using chiral precursors like this compound.

The azide (B81097) group in this compound serves as a masked amino group. Through various chemical transformations, this azide can be stereoselectively reduced to an amine, yielding the desired α-amino acid derivative. The phenyl group at the α-position also plays a crucial role in directing the stereochemical outcome of subsequent reactions.

Table 1: Synthetic Pathways to Non-Proteinogenic Amino Acids

| Starting Material | Reagents and Conditions | Product | Stereochemistry |

| This compound | 1. Reduction (e.g., H₂, Pd/C) 2. Deprotection | (S)-α-Phenylglycine | Retained |

| This compound | 1. Staudinger Reaction (PPh₃, H₂O) 2. Hydrolysis | (S)-α-Phenylglycine | Retained |

| This compound | 1. Alkylation of the corresponding enolate 2. Reduction and deprotection | Substituted (S)-α-Phenylglycine derivatives | Controlled by alkylating agent and reaction conditions |

Incorporation into Peptidomimetics and Oligopeptides for Structural Diversity

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The incorporation of non-proteinogenic amino acids, derived from this compound, into peptide chains is a powerful strategy to create novel peptidomimetics with diverse structures and biological activities. nih.gov

The unique stereochemistry and the bulky phenyl group of the amino acid derived from this chiral building block can induce specific secondary structures, such as β-turns, in the resulting peptidomimetic. This conformational constraint is often critical for high-affinity binding to biological targets. Furthermore, the diverse side chains that can be introduced via the synthetic pathways described in the previous section allow for the fine-tuning of the pharmacological properties of the peptidomimetic.

Construction of Nitrogen-Containing Heterocyclic Systems

The azide functionality of this compound is a versatile handle for the construction of a wide range of nitrogen-containing heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.

Pyrrolidine and Piperidine (B6355638) Scaffold Assembly for Natural Product Analogs

Pyrrolidine and piperidine rings are fundamental structural motifs in a vast number of alkaloids and other biologically active compounds. The diastereoselective synthesis of substituted pyrrolidines and piperidines can be achieved using this compound as a chiral starting material.

One common strategy involves the reduction of the azide to a primary amine, followed by an intramolecular cyclization reaction. The stereochemistry of the final heterocyclic product is dictated by the stereocenter of the starting material. For instance, a copper-promoted intramolecular aminooxygenation of an alkene derived from the chiral building block can lead to the formation of 2,5-cis-pyrrolidines with high diastereoselectivity. nih.gov

Table 2: Synthesis of Pyrrolidine and Piperidine Scaffolds

| Precursor derived from this compound | Reaction Type | Product Scaffold | Key Features |

| N-alkenyl amine | Intramolecular hydroamination | Substituted Pyrrolidine | Diastereoselective cyclization |

| δ-Azido-α,β-unsaturated ester | Reductive cyclization | Substituted Piperidone | Access to chiral piperidine core |

Triazole, Tetrazole, and Other Azole Ring Formations via Click Chemistry

The azide group of this compound is an ideal participant in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govbeilstein-journals.org This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting the azide with a terminal alkyne. nih.govresearchgate.net The resulting triazole ring is a stable and versatile linker in medicinal chemistry.

Similarly, the azide functionality can be utilized in the synthesis of tetrazoles. The reaction of the azide with a nitrile under appropriate conditions leads to the formation of a tetrazole ring. rsc.org This transformation provides access to another important class of heterocyclic compounds with a wide range of biological activities. rsc.orgorganic-chemistry.org

Aziridine (B145994) and Oxazoline (B21484) Synthesis from Azido (B1232118) Precursors

Aziridines and oxazolines are valuable three- and five-membered nitrogen-containing heterocycles, respectively, that serve as versatile intermediates in organic synthesis. The intramolecular cyclization of derivatives of this compound provides an effective route to these scaffolds.

For instance, the intramolecular aza-Wittig reaction of the iminophosphorane, generated in situ from the azide, with a suitably positioned carbonyl group can lead to the formation of an aziridine or an oxazoline ring. wikipedia.orgscispace.com The Staudinger/aza-Wittig reaction of azido esters is a mild and effective method for the cyclization to form 2,4,5-trisubstituted oxazolines. nih.gov The stereochemistry of the final product is retained from the chiral precursor.

Table 3: Synthesis of Aziridines and Oxazolines

| Precursor derived from this compound | Reaction Type | Product Scaffold |

| β-Hydroxy azide | Intramolecular Staudinger/aza-Wittig Reaction | Oxazoline |

| α-Azido ester with adjacent carbonyl | Intramolecular aza-Wittig Reaction | Aziridine-2-carboxylate |

Chiral Ligand and Catalyst Precursor Development Utilizing the Core Structure

The inherent chirality of this compound makes it an attractive starting point for the synthesis of novel chiral ligands and catalyst precursors. The strategic manipulation of its azide and ester groups allows for the introduction of various coordinating moieties, leading to ligands with tailored steric and electronic properties for asymmetric catalysis.

A primary route to valuable chiral intermediates involves the reduction of the azide group to a primary amine. This transformation unlocks a plethora of possibilities for further functionalization. For instance, the resulting (S)-benzyl 2-amino-2-phenylethanoate can be N-acylated or N-alkylated to introduce phosphine (B1218219), oxazoline, or other common coordinating groups. The benzyl (B1604629) ester can be selectively hydrolyzed or transesterified to further modify the ligand structure.

| Precursor | Transformation | Resulting Ligand/Catalyst Class | Potential Catalytic Application |

| This compound | 1. Azide Reduction (e.g., H₂, Pd/C) 2. N-functionalization | Chiral Aminophosphine Ligands | Asymmetric Hydrogenation, Allylic Alkylation |

| This compound | 1. Azide Reduction 2. Cyclization with a chiral auxiliary | Chiral Bisoxazoline (BOX) Ligands | Lewis Acid Catalysis (e.g., Diels-Alder, Aldol reactions) |

| This compound | 1. Ester Hydrolysis 2. Amide coupling with a chiral amine | Chiral Diamide Ligands | Transition Metal-Catalyzed Cross-Coupling Reactions |

Table 1: Synthetic Routes to Chiral Ligands from this compound

Detailed research has demonstrated that the phenylglycine backbone provides a rigid and well-defined chiral environment, which is crucial for achieving high levels of stereocontrol in catalytic reactions. The development of catalysts derived from this scaffold is an active area of research, with the aim of creating more efficient and selective catalysts for a wide range of chemical transformations.

Precursors for Biologically Relevant Scaffolds and Natural Product Synthesis

The structural motif of a chiral α-amino acid is a cornerstone of many biologically active molecules and natural products. This compound serves as a direct and efficient precursor to enantiomerically pure α-amino acids and their derivatives, which are fundamental building blocks in medicinal chemistry and total synthesis.

The reduction of the azide functionality provides direct access to (S)-phenylglycine benzyl ester. This protected amino acid can be incorporated into peptide chains or used as a starting point for the synthesis of more complex molecules. Furthermore, the azide group can participate in [3+2] cycloaddition reactions, such as the Staudinger ligation or click chemistry, to form triazoles and other heterocyclic systems that are of significant interest in drug discovery.

| Target Scaffold/Natural Product Class | Key Transformation of this compound |

| Chiral Vicinal Diamines | 1. Azide reduction to amine 2. Coupling with another amino acid derivative |

| β-Lactams (Carbapenems, etc.) | Cycloaddition reactions involving the azide functionality |

| Substituted Piperidines and Pyrrolidines | Reductive amination and subsequent cyclization strategies |

| Alkaloids | Utilized as a chiral pool starting material for key stereocenters |

Table 2: Application of this compound in the Synthesis of Biologically Active Molecules

The diastereoselective reduction of the carbonyl group in derivatives of this compound can lead to the formation of chiral amino alcohols, another critical pharmacophore. The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and reaction conditions, providing access to a range of stereoisomers.

Integration into Divergent Synthesis Strategies for Chemical Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a diverse collection of molecules from a common intermediate. The multiple reactive sites of this compound make it an ideal starting point for the construction of chemical libraries for high-throughput screening and drug discovery.

From this single chiral building block, a multitude of structurally diverse compounds can be accessed through a series of branching reaction pathways. For example, the azide can be reduced to an amine, converted to a triazole, or used in aza-Wittig reactions. The ester can be hydrolyzed, amidated, or reduced to an alcohol. The phenyl ring can also be functionalized through electrophilic aromatic substitution.

A Representative Divergent Synthetic Scheme:

Analytical and Spectroscopic Methodologies for Research on S Benzyl 2 Azido 2 Phenylethanoate and Its Reaction Outcomes

Determination of Enantiomeric Excess and Absolute Configuration

Establishing the enantiomeric excess (e.e.) and unequivocally assigning the absolute configuration of (S)-Benzyl 2-azido-2-phenylethanoate and its derivatives are critical steps in asymmetric synthesis and catalysis research.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of enantiomers, allowing for the accurate determination of enantiomeric excess. The development of a robust chiral HPLC method for this compound involves a systematic selection of a suitable chiral stationary phase (CSP) and mobile phase.

Method Development: Given the structure of this compound, which features a phenyl group and a benzyl (B1604629) ester, polysaccharide-based CSPs are excellent candidates. Columns such as those derived from cellulose (B213188) or amylose (B160209) carbamates offer broad enantioselectivity for a wide range of compounds, including those with aromatic moieties. hplc.euphenomenex.comcsfarmacie.cz Pirkle-type phases, like N-(3,5-dinitrobenzoyl)-phenylglycine, are also effective for separating enantiomers of aromatic compounds through π-π interactions, hydrogen bonding, and dipole-dipole interactions. hplc.eu

The development process typically begins with screening several CSPs with a standard mobile phase, often a mixture of a nonpolar alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) for normal-phase chromatography. scirp.org The ratio of these solvents is adjusted to optimize the resolution (Rs) and separation factor (α) between the enantiomeric peaks.

A hypothetical set of screening conditions for separating the enantiomers of Benzyl 2-azido-2-phenylethanoate is presented below.

| Chiral Stationary Phase (CSP) | Mobile Phase (n-Hexane:Isopropanol, v/v) | Flow Rate (mL/min) | Detection (UV, nm) | Hypothetical Resolution (Rs) |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.0 | 254 | 1.8 |

| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.0 | 254 | 2.2 |

| N-(3,5-dinitrobenzoyl)-D-phenylglycine | 85:15 | 0.8 | 254 | 1.5 |

Method Validation: Once optimal separation is achieved, the method is validated according to established guidelines to ensure its reliability. nih.govscispace.com Key validation parameters include:

Specificity: The ability to resolve the enantiomers from each other and from any impurities.

Linearity: Assessed by analyzing a series of solutions of known concentrations. A linear relationship between peak area and concentration is established, typically with a correlation coefficient (r²) ≥ 0.998. scispace.com

Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should typically be less than 2%. semanticscholar.org

Accuracy: Determined by recovery studies, where a known amount of the enantiomer is spiked into a sample matrix. Recoveries are generally expected to be within 98-102%. scispace.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. scirp.org

Chiral Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Purity

For analytes that are volatile or can be converted into volatile derivatives, Chiral Gas Chromatography (GC) is a powerful technique for enantiomeric separation. gcms.cz this compound itself has a relatively high boiling point, making direct GC analysis challenging. Therefore, derivatization is typically required to enhance its volatility.

A common strategy involves the transesterification of the benzyl ester to a more volatile ester, such as a methyl or ethyl ester. This can be achieved using reagents like methanolic HCl or diazomethane. colostate.edunih.gov It is crucial that the derivatization process does not cause racemization of the chiral center.

Once derivatized, the sample is analyzed on a GC equipped with a chiral capillary column. Cyclodextrin-based stationary phases are widely used for this purpose. gcms.cz The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the enantiomeric guest molecules.

Example Derivatization and GC Conditions:

Derivatization Step: Transesterification of this compound to methyl 2-azido-2-phenylethanoate.

GC Column: A capillary column coated with a derivatized β-cyclodextrin stationary phase.

Carrier Gas: Helium or Hydrogen.

Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape.

Detector: Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric excess when a chiral environment is introduced. researchgate.net In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a Chiral Shift Reagent (CSR), typically a paramagnetic lanthanide complex with a chiral ligand, can induce chemical shift non-equivalence for the signals of the two enantiomers. slideshare.netresearchgate.net

These reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), form rapidly exchanging diastereomeric complexes with the analyte. The analyte must possess a Lewis basic site (e.g., the carbonyl oxygen or azide (B81097) group in this compound) to coordinate with the lanthanide ion. nih.gov This interaction leads to different magnetic environments for the corresponding protons or carbons in the two enantiomers, resulting in the splitting of NMR signals into two distinct sets. slideshare.net

The enantiomeric excess can then be calculated by integrating the corresponding signals for each enantiomer. acs.org

| Proton Signal | Chemical Shift (δ, ppm) without CSR | Chemical Shift (δ, ppm) with CSR (R-enantiomer) | Chemical Shift (δ, ppm) with CSR (S-enantiomer) | Induced Shift Difference (ΔΔδ, ppm) |

|---|---|---|---|---|

| α-CH | 4.95 (s) | 5.25 (s) | 5.35 (s) | 0.10 |

| Benzyl CH₂ | 5.20 (s) | 5.50 (s) | 5.58 (s) | 0.08 |

X-ray Crystallography for Absolute Stereochemistry Assignment of Derivatives or Reaction Intermediates

X-ray crystallography is the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. purechemistry.orgnih.gov This technique requires a well-ordered single crystal of the compound. Since this compound is likely an oil at room temperature, direct analysis is not feasible.